molecular formula C10H10O3 B3120006 3-Oxo-4-phenylbutanoic acid CAS No. 25832-09-1

3-Oxo-4-phenylbutanoic acid

Cat. No.: B3120006
CAS No.: 25832-09-1
M. Wt: 178.18 g/mol
InChI Key: SLWCDZBRDSTRLV-UHFFFAOYSA-N
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Description

3-Oxo-4-phenylbutanoic acid, also known as β-benzoylpropionic acid, is an organic compound with the molecular formula C10H10O3. This compound is characterized by the presence of a phenyl group attached to a butanoic acid backbone with a keto group at the third position. It is a significant intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxo-4-phenylbutanoic acid can be synthesized through Friedel-Crafts acylation of benzene with succinic anhydride in the presence of anhydrous aluminum chloride (AlCl3) as a catalyst . The reaction typically proceeds under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The product is then purified through recrystallization and dried under vacuum to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-4-phenylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: N-bromophthalimide in aqueous acetic acid medium.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products:

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is 3-hydroxy-4-phenylbutanoic acid.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-Oxo-4-phenylbutanoic acid can be compared with other similar compounds, such as:

Uniqueness: The presence of the phenyl group in this compound imparts unique chemical properties, such as increased reactivity in electrophilic substitution reactions and distinct biological activities .

Properties

IUPAC Name

3-oxo-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWCDZBRDSTRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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